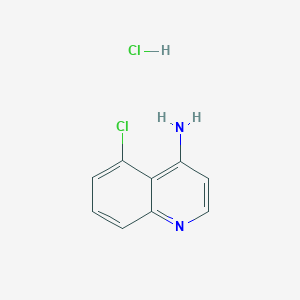

5-Chloro-quinolin-4-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPYRPFRHYQDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696192 | |

| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-26-2 | |

| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No. 114306-26-2), a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents, such as a chlorine atom at the 5-position and an amine group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity. This compound, as a water-soluble salt, offers advantages in formulation and bioavailability studies, making it a valuable intermediate and potential therapeutic agent in its own right. The presence of chlorine, a common halogen in pharmaceuticals, can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for further investigation.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 114306-26-2 | [2] |

| Molecular Formula | C₉H₈Cl₂N₂ | [2] |

| Molecular Weight | 215.08 g/mol | |

| IUPAC Name | 5-chloroquinolin-4-amine hydrochloride | [2] |

| Appearance | Light yellow solid | |

| Purity | ≥ 95% | [3] |

| Melting Point | 120 °C (for free base) | [4] |

| Boiling Point | 366.8±27.0 °C (Predicted, for free base) | [4] |

| Density | 1.363±0.06 g/cm³ (Predicted, for free base) | [4] |

| pKa | 7.93±0.50 (Predicted, for free base) | [4] |

Note: Some of the listed physical properties, such as melting point, boiling point, density, and pKa, are for the free base, 5-Chloro-quinolin-4-ylamine (CAS No. 92385-37-0), and should be considered as approximations for the hydrochloride salt. The hydrochloride salt is expected to have a higher melting point and different solubility characteristics.

Synthesis and Purification: A Strategic Approach

The synthesis of 4-aminoquinoline derivatives often involves the displacement of a leaving group at the 4-position of the quinoline ring with an amine. A common and effective strategy for preparing this compound would involve the reaction of a suitable 4-substituted-5-chloroquinoline with an amino source, followed by salt formation.

Conceptual Synthesis Workflow

The following diagram illustrates a logical synthetic pathway, starting from a commercially available precursor. The choice of an appropriate leaving group at the C4 position (e.g., chlorine) is critical for a successful nucleophilic aromatic substitution (SNAr) reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 4-aminoquinolines and serves as a starting point for laboratory synthesis.[5]

Step 1: Synthesis of 5-Chloro-quinolin-4-ylamine (Free Base)

-

Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) with a significant excess of aqueous ammonia (e.g., 28-30% solution). The use of a sealed vessel is crucial to maintain the concentration of ammonia and achieve the necessary pressure for the reaction to proceed.

-

Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The resulting mixture is then basified with a strong base (e.g., 10M NaOH) to ensure the product is in its free base form.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Chloro-quinolin-4-ylamine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-Chloro-quinolin-4-ylamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Washing and Drying: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Purification by Recrystallization:

For obtaining high-purity material, recrystallization is a critical step. A suitable solvent system must be determined experimentally, but a mixture of ethanol and diethyl ether is often a good starting point for hydrochloride salts of amino-heterocycles. The principle is to dissolve the compound in a minimal amount of the hot, better solvent (ethanol) and then slowly add the poorer solvent (diethyl ether) until turbidity is observed. Upon cooling, crystals of the purified product should form.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the quinoline ring system, the amino group, and the chloro substituent.

-

The Amino Group: The 4-amino group is a key functional handle for further synthetic modifications. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

The Quinoline Ring: The quinoline nucleus itself can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

-

The Chloro Substituent: The chlorine atom at the 5-position influences the electronic properties of the quinoline ring and can impact the compound's interaction with biological targets.

Potential as a Kinase Inhibitor Scaffold

The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

Caption: Hypothetical binding mode of a 4-aminoquinoline derivative in a kinase active site.

By modifying the 4-amino group with various substituents, it is possible to target different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 5-chloro substituent can contribute to binding by interacting with specific residues in the active site. This makes this compound a valuable starting material for the synthesis of novel kinase inhibitors.[6][7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

-

First Aid:

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its structural features, particularly the 4-aminoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical and biological properties, the foundational knowledge of quinoline chemistry provides a strong basis for its exploration. Future research should focus on the development and validation of efficient synthesis and purification protocols, as well as the systematic evaluation of its biological activity and that of its derivatives against a range of therapeutic targets.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 92385-37-0 CAS MSDS (4-AMINO-5-CHLOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Chloro-quinolin-4-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. 5-Chloro-quinolin-4-ylamine hydrochloride, a member of this versatile class, presents a compelling case for therapeutic development. While direct studies on this specific molecule are nascent, the extensive body of research on structurally related quinoline derivatives provides a fertile ground for hypothesizing its potential biological targets. This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will explore potential target classes based on established activities of analogous compounds and provide detailed, field-proven experimental protocols for target validation, thereby offering a comprehensive roadmap for advancing this promising compound through the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, featured in numerous FDA-approved drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with various biological macromolecules. The diverse pharmacological activities of quinoline derivatives stem from their ability to engage with a wide range of molecular targets, such as protein kinases, topoisomerases, and microbial enzymes.[2][3]

This compound, with its characteristic chloro- and amino-substitutions, is poised to exhibit significant biological activity. The chloro- group can enhance membrane permeability and metabolic stability, while the 4-amino group is a common feature in quinoline-based drugs, including the renowned antimalarial chloroquine. This guide will provide a structured approach to unlock the therapeutic potential of this molecule by identifying its specific cellular targets.

Inferred Potential Therapeutic Target Classes

Based on the established bioactivities of structurally analogous compounds, we can hypothesize several potential target classes for this compound.

Protein Kinases

A significant number of quinoline-based compounds function as protein kinase inhibitors.[4] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer.

-

Rationale: Structurally similar compounds, such as those with a quinazoline core (a bioisostere of quinoline), have demonstrated potent inhibition of kinases like c-Src and Abl. Furthermore, other quinoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). The 4-aminoquinoline scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

DNA-Interacting Enzymes

The planar nature of the quinoline ring allows for intercalation into DNA, a mechanism employed by several anticancer and antimicrobial agents.

-

Rationale: Quinoline derivatives have been reported to inhibit topoisomerases, enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and apoptosis. Additionally, some quinoline-based molecules have shown inhibitory activity against DNA methyltransferases, enzymes involved in epigenetic regulation.[5]

Microbial Targets

The quinoline scaffold is the basis for numerous antimicrobial and antimalarial drugs.

-

Rationale: Chloroquine, a 4-aminoquinoline, famously inhibits heme polymerization in the malaria parasite. Other chlorinated quinolines, such as 5-chloro-8-hydroxyquinoline (cloxyquin), exhibit potent activity against Mycobacterium tuberculosis.[3] The potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of essential microbial enzymes.

A Strategic Workflow for Target Identification and Validation

The following sections detail a comprehensive and logical workflow for elucidating the therapeutic targets of this compound.

References

- 1. Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) [evitachem.com]

- 2. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: CHEMBL1947275 - ChEMBL [ebi.ac.uk]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Chloro-quinolin-4-ylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development, providing a thorough examination of 5-Chloro-quinolin-4-ylamine hydrochloride. The document details the compound's fundamental physicochemical properties, including its molecular weight and chemical formula, and delves into its synthesis, characterization, and potential applications in medicinal chemistry. By offering a scientific narrative grounded in established principles, this guide aims to facilitate a deeper understanding and application of this important quinoline derivative.

Core Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline class. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 5-position and an amino group at the 4-position, which is subsequently salified with hydrochloric acid.

Molecular Formula and Structure

The precise molecular formula for this compound is C9H8Cl2N2 .[1] This formula delineates the atomic composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Molecular Weight

The molecular weight of this compound is a crucial parameter for stoichiometric calculations in synthetic chemistry and for the preparation of solutions of known concentrations in pharmacological assays. The calculated molecular weight is 215.08 g/mol .[2][3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C9H8Cl2N2 | P&S Chemicals[1] |

| Molecular Weight | 215.08 g/mol | Chemcd[2], BIOFOUNT[3] |

| IUPAC Name | 5-chloroquinolin-4-amine hydrochloride | P&S Chemicals[1] |

| CAS Number | 114306-26-2 | P&S Chemicals[1], Chemcd[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Generalized Synthetic Workflow

A common approach to synthesizing this class of compounds begins with a substituted aniline precursor. This precursor undergoes a cyclization reaction, such as the Combes quinoline synthesis or a similar method, to form the foundational quinoline core. Subsequent chlorination at the C5 position, followed by nucleophilic aromatic substitution to introduce the amino group at the C4 position, yields the free base, 5-Chloro-quinolin-4-ylamine. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine. This compound serves as a valuable building block and intermediate in the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

The chemical structure of this compound, particularly the presence of the reactive amino group and the quinoline nucleus, makes it an attractive scaffold for chemical modification. Researchers can leverage these features to synthesize libraries of compounds for screening against various biological targets. Its utility has been demonstrated in the synthesis of potential antimalarial agents.[4]

Precursor for Complex Organic Synthesis

Beyond its direct biological applications, this compound is a key precursor in more extensive organic synthesis projects. The chlorine and amine functionalities provide strategic points for further chemical transformations, enabling the construction of more complex molecular architectures for diverse applications, from materials science to pharmacology.

Experimental Protocols and Characterization

To ensure the integrity of research and development outcomes, rigorous characterization of this compound is imperative.

Quality Control and Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the compound.

Sample Protocol: Preparation of a Stock Solution

-

Safety First : Don appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Calculation : Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the molecular weight of 215.08 g/mol for this calculation.

-

Weighing : Accurately weigh the calculated mass of the compound using an analytical balance.

-

Dissolution : Add the weighed compound to a volumetric flask. Add a portion of the desired solvent (e.g., DMSO or water, depending on the experimental requirements) and gently swirl to dissolve.

-

Final Volume : Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Storage : Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20°C for long-term storage) and protected from light.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined chemical properties, coupled with its synthetic accessibility, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its molecular formula, weight, synthesis, and applications, serving as an authoritative resource for researchers dedicated to advancing pharmaceutical sciences.

References

Spectroscopic Characterization of Chloro-Substituted 4-Aminoquinolines: A Technical Guide

An In-depth Analysis of Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Chemical modifications to this core structure are a primary strategy in the development of new therapeutic agents with tailored properties. The introduction of a chlorine atom on the quinoline ring, as in 5-Chloro-quinolin-4-ylamine and its isomer 4-Amino-7-chloroquinoline, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacodynamic and pharmacokinetic profiles.

A thorough characterization of these molecules is fundamental to drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure, enabling unambiguous identification and quality control. This guide offers an in-depth analysis of the NMR, IR, and MS data for 4-Amino-7-chloroquinoline, providing field-proven insights into the interpretation of these spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-7-chloroquinoline, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-7-chloroquinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Amino-7-chloroquinoline provides information on the number of different types of protons and their neighboring environments. The aromatic region is of particular interest.

Table 1: ¹H NMR Data for 4-Amino-7-chloroquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.3 | d | ~5-6 Hz | H-2 |

| ~8.0 - 7.8 | d | ~2-3 Hz | H-8 |

| ~7.8 - 7.6 | d | ~9-10 Hz | H-5 |

| ~7.4 - 7.2 | dd | ~9-10 Hz, ~2-3 Hz | H-6 |

| ~6.6 - 6.4 | d | ~5-6 Hz | H-3 |

| ~5.8 - 5.4 (broad s) | bs | N/A | -NH₂ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Downfield Protons (H-2, H-8, H-5): The protons on the quinoline ring are in an electron-deficient aromatic system, causing them to resonate at downfield chemical shifts. H-2 is adjacent to the nitrogen atom, making it the most deshielded.

-

Coupling Patterns: The coupling constants (J values) are diagnostic of the proton relationships. The doublet of doublets for H-6 arises from coupling to both H-5 and H-8.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Amino-7-chloroquinoline

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 |

| ~151 | C-2 |

| ~150 | C-8a |

| ~135 | C-7 |

| ~129 | C-5 |

| ~125 | C-6 |

| ~122 | C-8 |

| ~118 | C-4a |

| ~99 | C-3 |

Note: These are approximate predicted values. Actual experimental values may vary.

Interpretation:

-

Quaternary Carbons: Carbons that do not have any attached protons (C-4, C-7, C-8a, C-4a) can be identified through DEPT experiments or by their typically lower intensity in a standard broadband-decoupled ¹³C spectrum.

-

Effect of Substituents: The amino group at C-4 causes a significant upfield shift for this carbon, while the electronegative chlorine atom at C-7 leads to a downfield shift for that carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of 4-Amino-7-chloroquinoline is expected to show characteristic absorption bands for the amino group and the aromatic quinoline ring.[1]

Table 3: Characteristic IR Absorption Bands for 4-Amino-7-chloroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (symmetric & asymmetric) | Amino (-NH₂) |

| 1650 - 1550 | C=C and C=N stretching | Aromatic quinoline ring |

| 1620 - 1500 | N-H bending (scissoring) | Amino (-NH₂) |

| 1350 - 1250 | C-N stretching | Aromatic amine |

| 850 - 750 | C-H out-of-plane bending | Aromatic ring |

| 800 - 600 | C-Cl stretching | Aryl chloride |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the two sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration also provides confirmatory evidence.

-

Aromatic Ring: Multiple sharp bands in the 1650-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

-

C-Cl Vibration: The carbon-chlorine stretching vibration is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Mass Spectrum Analysis

The mass spectrum of 4-Amino-7-chloroquinoline will show the molecular ion peak and several fragment ions.[1]

Table 4: Key Mass Spectrometry Data for 4-Amino-7-chloroquinoline

| m/z Value | Interpretation |

| 178/180 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ |

| 143 | Loss of chlorine radical ([M-Cl]⁺) |

| 117 | Loss of HCN from the [M-Cl]⁺ fragment |

Interpretation:

-

Molecular Ion and Isotope Pattern: The molecular weight of 4-Amino-7-chloroquinoline is approximately 178.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 178. A key feature will be the M+2 peak at m/z 180 with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small, stable molecules like HCN. The loss of the chlorine atom is also a probable fragmentation pathway.

Structural Visualization and Data Correlation

The following diagram illustrates the structure of 4-Amino-7-chloroquinoline and correlates it with the key spectroscopic data discussed.

References

Methodological & Application

Synthesis of 5-Chloro-quinolin-4-ylamine Hydrochloride Derivatives: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of the 4-aminoquinoline scaffold, which is a core component of several therapeutic agents.[1] This document offers an in-depth exploration of the synthetic strategies, mechanistic rationale, and practical laboratory procedures for the preparation, purification, and characterization of these targeted molecules.

Introduction: The Significance of the 5-Chloro-4-Aminoquinoline Scaffold

The 4-aminoquinoline moiety is a privileged pharmacophore, most notably recognized in the antimalarial drug chloroquine.[1] The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's pharmacokinetic profile and biological activity, potentially leading to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. This guide focuses on the synthetic pathways to access these valuable compounds, providing researchers with the necessary tools to explore their potential.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[2] This approach leverages the reactivity of a 4-chloroquinoline precursor, where the chlorine atom at the C4 position serves as a competent leaving group. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack by an amine.

The key starting material for the synthesis of the target compounds is 4,5-dichloroquinoline .[3][4] The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the one at C5 due to the electronic influence of the ring nitrogen. This selective reactivity is the cornerstone of the synthetic strategy outlined below.

Diagram of the Core Synthetic Pathway

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives. The protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of N-Butyl-5-chloroquinolin-4-amine

This protocol details the synthesis of a representative N-alkyl derivative via a conventional heating method, adapted from general procedures for the synthesis of 4-aminoquinolines.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4,5-Dichloroquinoline | 198.05 | 1.0 g | 5.05 |

| n-Butylamine | 73.14 | 0.74 g (1.0 mL) | 10.1 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 5% aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

| Hexane | - | As needed | - |

| Chloroform | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloroquinoline (1.0 g, 5.05 mmol) and n-butylamine (0.74 g, 10.1 mmol, 2.0 eq).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 6 hours with constant stirring. The reaction is performed neat (without a solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate (20 mL), followed by water (20 mL), and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by precipitation from a mixture of hexane and chloroform (e.g., 80:20) to yield the desired N-butyl-5-chloroquinolin-4-amine.[1]

Protocol 2: Formation of this compound Salt

This protocol describes the conversion of the free amine product to its hydrochloride salt for improved stability and solubility in aqueous media.

Materials and Reagents:

| Reagent | Description |

| N-Butyl-5-chloroquinolin-4-amine | Product from Protocol 1 |

| Diethyl ether (anhydrous) | Solvent |

| Hydrochloric acid (ethanolic or in diethyl ether) | Reagent for salt formation |

Procedure:

-

Dissolve the purified N-butyl-5-chloroquinolin-4-amine in a minimal amount of anhydrous diethyl ether.

-

While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the solid under vacuum to obtain the 5-Chloro-N-butyl-quinolin-4-ylamine hydrochloride.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the protons of the N-alkyl or N-aryl substituent.[1]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the successful substitution reaction.[1]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H bond in the amine and the C=N and C=C bonds of the quinoline ring.

-

Elemental Analysis: Confirms the elemental composition of the final product.[1]

Expected Spectroscopic Data for N-Butyl-5-chloroquinolin-4-amine:

-

¹H NMR (in CDCl₃, δ ppm): Signals corresponding to the quinoline aromatic protons, a broad singlet for the N-H proton, and signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups).

-

¹³C NMR (in CDCl₃, δ ppm): Resonances for the nine carbons of the quinoline core and the four carbons of the butyl chain.

-

Mass Spectrum (m/z): A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂.

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of a neat reaction condition (without solvent) in Protocol 1 is often employed to drive the reaction to completion by using an excess of the amine nucleophile, which also acts as a basic medium to neutralize the HCl generated during the reaction.[1] The aqueous workup with sodium bicarbonate is crucial to remove any remaining acidic byproducts and excess amine hydrochloride. The final precipitation/recrystallization step is a straightforward method for obtaining a purified solid product.

The formation of the hydrochloride salt is a standard procedure for amines, enhancing their stability and handling properties. The use of anhydrous solvents is critical to prevent the hydrolysis of the salt.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The SNAr mechanism for the synthesis of 5-Chloro-quinolin-4-ylamine derivatives.

Conclusion

The synthesis of this compound derivatives is readily achievable through a robust nucleophilic aromatic substitution reaction on 4,5-dichloroquinoline. The protocols provided in this guide offer a reliable foundation for the synthesis and purification of these valuable compounds. By understanding the underlying reaction mechanism and the rationale for the experimental procedures, researchers can confidently adapt and optimize these methods for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

Application Notes and Protocols for the In Vitro Evaluation of 5-Chloro-quinolin-4-ylamine hydrochloride in Cell Culture

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of 5-Chloro-quinolin-4-ylamine hydrochloride. This document is intended to serve as a comprehensive guide, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible research.

Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with prominent members of this class, such as chloroquine and hydroxychloroquine, being utilized as antimalarial agents.[1][2][3] Beyond their established use, there is a burgeoning interest in repurposing and developing novel 4-aminoquinoline derivatives for oncology.[1][2][4] These compounds have demonstrated a range of biological activities, including the modulation of autophagy and inhibition of receptor tyrosine kinases like EGFR, which are critical in cancer cell proliferation and survival.[4][5] this compound, as a derivative of this pharmacologically significant class, presents an intriguing candidate for investigation into its potential as an anticancer agent.[6] This guide outlines a comprehensive approach to characterizing its in vitro activity.

Section 1: Foundational Work - Compound Preparation and Cell Line Selection

A critical first step in any in vitro study is the meticulous preparation of the test compound and the thoughtful selection of appropriate cell models. The accuracy and reproducibility of subsequent experiments are contingent on this foundational work.

Reagent Preparation: this compound Stock Solution

The hydrochloride salt of 5-Chloro-quinolin-4-ylamine generally confers improved solubility in aqueous solutions. However, empirical determination of solubility and stability in your specific cell culture medium is paramount.

Materials:

-

This compound (CAS: 5451-53-6)

-

Sterile Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Stock Solution Preparation (10 mM):

-

Calculation: Determine the mass of this compound required to prepare a 10 mM stock solution. The molecular weight of the hydrochloride salt should be obtained from the supplier's certificate of analysis.

-

Initial Solubilization: In a sterile microcentrifuge tube, dissolve the calculated mass of the compound in a small volume of sterile DMSO. Vortex thoroughly to ensure complete dissolution.

-

Aqueous Dilution (Optional but Recommended): For many applications, a high concentration of DMSO can be toxic to cells. If permissible by the compound's solubility, perform a serial dilution of the DMSO stock into sterile PBS or complete cell culture medium to create an intermediate stock with a lower DMSO concentration.

-

Sterilization: Filter the final stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Table 1: Example Stock Solution Preparation

| Parameter | Value |

| Target Stock Concentration | 10 mM |

| Molecular Weight | (Refer to supplier) g/mol |

| Solvent | DMSO |

| Storage Temperature | -20°C or -80°C |

Cell Line Selection and Culture

The choice of cell lines should be guided by the research question. For a general assessment of anticancer potential, a panel of cell lines from different cancer types is recommended. The following are examples of commonly used human cancer cell lines:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

HT-29: Colorectal cancer

-

A549: Non-small cell lung cancer

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO₂).

Section 2: Core Experimental Protocols

This section details the step-by-step protocols for assessing the cytotoxic and mechanistic effects of this compound.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of the compound on a panel of cancer cell lines.

Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[1]

Materials:

-

Cultured cancer cells

-

96-well flat-bottom plates

-

This compound serial dilutions

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Trizma base solution, 10 mM

-

Plate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Trizma base to each well and shake for 5 minutes to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth).

Table 2: Example GI50 Values for 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

| Chloroquine | MDA-MB-468 | 24.36 | [1] |

| Chloroquine | MCF-7 | 20.72 | [1] |

| Compound 4 | MDA-MB-468 | 11.01 | [1] |

| Compound 4 | MCF-7 | 51.57 | [1] |

| *A 4-aminoquinoline derivative from the cited study. |

Section 3: Mechanistic Insights - Investigating the Mode of Action

Based on the known activities of related 4-aminoquinolines, a logical next step is to investigate the effect of this compound on key cellular pathways, such as autophagy and apoptosis.

Conceptual Pathway: Chloroquine-induced Autophagy Inhibition

Chloroquine, a well-studied 4-aminoquinoline, is known to inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes and can sensitize cancer cells to chemotherapy.[4]

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Application Notes & Protocols: 5-Chloro-quinolin-4-ylamine Hydrochloride as a Strategic Building Block in Pharmaceutical Development

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents ranging from antimalarials to kinase inhibitors.[1][2][3] This document provides an in-depth technical guide on the strategic use of 5-Chloro-quinolin-4-ylamine hydrochloride, a versatile and highly valuable building block for the synthesis of next-generation pharmaceuticals. We will explore the unique chemical advantages conferred by the C5-chloro substituent, detail robust protocols for its key transformations, and present a practical application in the synthesis of a model kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in drug discovery, most famously represented by the antimalarial drug Chloroquine.[4] Its planar aromatic system and basic side chain allow for crucial interactions with biological targets, such as intercalating with DNA or binding within acidic cellular compartments like lysosomes.[2][4] This unique characteristic has led to the exploration of 4-aminoquinoline derivatives for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2]

This compound (IUPAC Name: this compound, CAS Number: 114306-26-2) emerges as a particularly strategic starting material.[5] Unlike its more common 7-chloro counterpart found in Chloroquine, the chlorine atom at the C5 position offers distinct synthetic and physicochemical advantages. It not only modulates the electronic properties of the quinoline ring but also serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.

The C5-Chloro Advantage: A Bifunctional Hub for Molecular Elaboration

The utility of this compound stems from its two primary reactive sites: the nucleophilic 4-amino group and the C5-chloro substituent, which is amenable to palladium-catalyzed cross-coupling. This bifunctionality allows for sequential and orthogonal derivatization, making it a powerful tool for building complex molecular architectures.

Reactivity at the 4-Amino Group

The primary amine at the C4 position is a potent nucleophile, readily undergoing reactions such as alkylation, acylation, and reductive amination. This site is typically used to introduce side chains that are crucial for modulating solubility, cell permeability, and target engagement. The hydrochloride salt form ensures stability and improves handling, but requires neutralization in situ during most reactions.

Reactivity at the C5-Chloro Position

The chlorine atom at C5 is strategically positioned for late-stage functionalization. It is less reactive towards nucleophilic aromatic substitution (SNAr) compared to a C4-chloro substituent, but is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, which can serve as key pharmacophoric elements for enhancing potency and selectivity.

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. They provide a validated starting point for the synthesis of diverse libraries based on the 5-chloro-4-aminoquinoline scaffold.

Protocol 3.1: N-Alkylation of the 4-Amino Group

This protocol describes a general procedure for attaching an alkyl side chain to the 4-amino group via a direct nucleophilic substitution reaction. This is a foundational step in synthesizing analogs of many known 4-aminoquinoline drugs.

Reaction Scheme:

Caption: General workflow for N-alkylation.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

|---|---|---|---|

| 5-Chloro-quinolin-4-ylamine HCl | 215.08 | 215 mg | 1.0 |

| Alkyl Halide (e.g., 1-bromo-3-chloropropane) | - | - | 1.2 - 2.0 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 523 µL | 3.0 |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 5 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous NMP (or a similar high-boiling polar aprotic solvent like DMF) to the flask, followed by DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt and the acid generated during the reaction without competing with the desired substitution.[6]

-

Reagent Addition: Add the desired alkyl halide (1.2-2.0 eq) to the mixture. Using a slight excess of the alkylating agent drives the reaction to completion.

-

Heating: Heat the reaction mixture to 120-150 °C. The optimal temperature will depend on the reactivity of the specific alkyl halide used.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 6-24 hours). A common mobile phase for TLC is Dichloromethane:Methanol (95:5).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as Ethyl Acetate or Dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C5 position, a key strategy for synthesizing biaryl compounds.[7] This reaction is fundamental for creating many modern kinase inhibitors.[8][9]

Reaction Scheme:

Caption: General workflow for Suzuki coupling.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

|---|---|---|---|

| N-Alkyl-5-chloro-quinolin-4-ylamine | - | 1.0 mmol | 1.0 |

| Arylboronic Acid or Ester | - | 1.2 mmol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| 1,4-Dioxane | 88.11 | 4 mL | - |

| Water | 18.02 | 1 mL | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the N-Alkyl-5-chloro-quinolin-4-ylamine substrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[7]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The presence of a base is essential to activate the boronic acid for transmetalation with the palladium complex.[10]

-

Degassing: Purge the reaction mixture with the inert gas for an additional 5-10 minutes to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For less reactive substrates, microwave irradiation (120-150 °C) can significantly reduce reaction times.[7]

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup: After cooling, dilute the reaction mixture with Ethyl Acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Hexane/Ethyl Acetate) to afford the 5-aryl substituted product.

Application Note: Synthesis of a Model Kinase Inhibitor "Quino-Kib"

To illustrate the practical application of these protocols, we outline a two-step synthesis of a hypothetical kinase inhibitor, "Quino-Kib," which features a structure inspired by successful drugs like Lapatinib.[8][11] This synthesis combines N-alkylation and Suzuki coupling.

Caption: Synthetic workflow for "Quino-Kib".

Step 1: Synthesis of N-(2-methoxyethyl)-5-chloroquinolin-4-amine (Intermediate 1)

-

Procedure: Following Protocol 3.1, this compound is reacted with 2-methoxyethylamine (used in slight excess as it's volatile) in NMP with DIPEA as the base at 140 °C for 12 hours.

-

Expected Outcome: After workup and purification, Intermediate 1 is obtained as a pale yellow solid.

-

Characterization (Hypothetical Data):

-

LC-MS: [M+H]⁺ calculated: 238.07; found: 238.1.

-

¹H NMR: Peaks corresponding to the quinoline core, the methoxy group, and the two methylene groups of the side chain would be expected.

-

Step 2: Synthesis of N-(2-methoxyethyl)-5-(3-aminophenyl)quinolin-4-amine ("Quino-Kib")

-

Procedure: Following Protocol 3.2, Intermediate 1 is coupled with 3-aminophenylboronic acid using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture at 95 °C for 8 hours.

-

Expected Outcome: After purification by column chromatography, the final product "Quino-Kib" is isolated as an off-white solid.

-

Characterization (Hypothetical Data):

Analysis Expected Result LC-MS [M+H]⁺ calculated: 295.14; found: 295.2 Purity (HPLC) >98% ¹H NMR Appearance of new aromatic signals from the 3-aminophenyl ring and disappearance of the C6-proton signal of the quinoline, confirming successful coupling. | ¹³C NMR | Appearance of new carbon signals corresponding to the appended phenyl ring. |

Safety and Handling

-

This compound: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

Solvents and Reagents: High-boiling solvents like NMP and DMF have reproductive toxicity warnings. Palladium catalysts are expensive and should be handled carefully to avoid waste and exposure. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its bifunctional nature allows for the systematic and orthogonal introduction of diverse chemical functionalities at both the C4-amino and C5-chloro positions. The robust protocols detailed herein for N-alkylation and Suzuki-Miyaura cross-coupling provide reliable methods for accessing novel chemical matter. By enabling the efficient construction of complex molecules, such as the model kinase inhibitor "Quino-Kib," this starting material serves as a valuable asset in the modern drug discovery toolkit, facilitating the exploration of new therapeutic agents.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 12. echemi.com [echemi.com]

The Strategic deployment of 5-Chloro-quinolin-4-ylamine hydrochloride in Modern Medicinal Chemistry

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Chloro-quinolin-4-ylamine hydrochloride has emerged as a critical building block for the synthesis of novel bioactive molecules. Its strategic importance lies in the versatile reactivity of the 4-amino group and the influence of the 5-chloro substituent on the molecule's physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, catering to researchers, scientists, and drug development professionals.

The 5-Chloro-4-Aminoquinoline Scaffold: A Cornerstone in Drug Discovery

The 4-aminoquinoline framework is most famously associated with the antimalarial drug chloroquine, a 7-chloro substituted derivative.[1][2] The chloro substituent plays a crucial role in the activity of these compounds, and its position on the quinoline ring can significantly modulate the biological profile. While the 7-chloro isomer has been extensively studied, the 5-chloro analogue offers a distinct electronic and steric profile, providing medicinal chemists with an alternative avenue to explore new chemical space and develop next-generation therapeutics. The presence of the chlorine atom at the 5-position influences the basicity of the quinoline nitrogen and the reactivity of the aromatic system, which can be leveraged to fine-tune drug-target interactions and pharmacokinetic properties.

The primary amine at the 4-position is a versatile synthetic handle, readily undergoing a variety of chemical transformations. This allows for the introduction of diverse side chains and functional groups, a key strategy in optimizing lead compounds for improved potency, selectivity, and metabolic stability. The hydrochloride salt form of 5-Chloro-quinolin-4-ylamine enhances its solubility in various solvents, facilitating its use in a range of synthetic protocols.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a pivotal intermediate in the synthesis of compounds targeting a spectrum of diseases, most notably malaria and cancer.

Antimalarial Agents

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity.[3][4] The mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. By modifying the side chain attached to the 4-amino group, researchers can develop analogues with improved activity against chloroquine-resistant strains of Plasmodium falciparum. The 5-chloro substitution offers a unique opportunity to design novel compounds that may evade existing resistance mechanisms.

Anticancer Agents

Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[1][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[1] The proposed mechanisms of action are diverse and may involve the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways. The ability to readily derivatize the 4-amino group of this compound allows for the creation of libraries of compounds for screening and the development of potent and selective anticancer therapeutics.

Synthetic Protocols for the Derivatization of 5-Chloro-quinolin-4-ylamine

The following protocols provide detailed, step-by-step methodologies for common and synthetically valuable transformations of 5-Chloro-quinolin-4-ylamine. The hydrochloride salt can often be used directly, or the free base can be generated by treatment with a suitable base.

Protocol 1: N-Alkylation of 5-Chloro-quinolin-4-ylamine

N-alkylation is a fundamental reaction for introducing side chains that are crucial for biological activity. This protocol describes a general procedure for the reaction of 5-Chloro-quinolin-4-ylamine with an alkyl halide.

Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of 5-Chloro-quinolin-4-ylamine.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add a base (e.g., K₂CO₃, 2.5 eq or Et₃N, 2.2 eq) to the solution and stir for 15 minutes at room temperature. The use of a base is crucial to neutralize the hydrochloride salt and deprotonate the amino group, rendering it nucleophilic.

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The optimal temperature will depend on the reactivity of the alkyl halide.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: N-Acylation of 5-Chloro-quinolin-4-ylamine

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's binding to biological targets.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of 5-Chloro-quinolin-4-ylamine.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a base such as pyridine or triethylamine (2.2 eq) to the suspension and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.1 eq) dropwise. The reaction is often exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure N-acylated product.

Structure-Activity Relationships (SAR) of 5-Chloro-4-Aminoquinoline Derivatives

Systematic modification of the side chain at the 4-amino position allows for the exploration of structure-activity relationships. Key parameters to consider include:

-

Length and flexibility of the linker: The distance between the quinoline core and a terminal basic group can significantly impact antimalarial activity.

-

Nature of the terminal group: The basicity and steric bulk of the terminal amine can influence drug accumulation in the parasite's acidic food vacuole.

-

Introduction of additional functional groups: Incorporating hydrogen bond donors/acceptors or hydrophobic moieties can enhance target binding and modulate pharmacokinetic properties.

Table 1: Hypothetical SAR Data for 5-Chloro-4-Aminoquinoline Analogs against P. falciparum

| Compound ID | R (Side Chain at 4-NH) | IC₅₀ (nM) vs. Chloroquine-Sensitive Strain | IC₅₀ (nM) vs. Chloroquine-Resistant Strain |

| 1 | -CH₂CH₂N(Et)₂ | 25 | 250 |

| 2 | -CH₂CH₂CH₂N(Et)₂ | 15 | 180 |

| 3 | -(CH₂)₄N(Et)₂ | 30 | 300 |

| 4 | -CH₂CH₂(piperidine) | 20 | 200 |

| 5 | -CH₂CH₂(morpholine) | 40 | 450 |

Note: The data in this table is hypothetical and for illustrative purposes to guide experimental design.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use enables the synthesis of novel 4-aminoquinoline derivatives with the potential to address significant unmet medical needs, particularly in the areas of infectious diseases and oncology. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their drug discovery endeavors.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound ,114306-26-2 _Chemical Cloud Database [chemcd.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Developing Anticancer Agents from 4-Aminoquinoline Scaffolds: Application Notes and Protocols

Introduction: The Resurgence of a Privileged Scaffold in Oncology

The 4-aminoquinoline core is a classic pharmacophore, long-established for its potent antimalarial activity, with chloroquine being a prime example.[1][2] However, the versatility of this scaffold has captured the attention of medicinal chemists for decades, leading to its exploration in various therapeutic areas, including cancer.[3][4] The lysosomotropic nature of 4-aminoquinolines, their ability to interfere with critical cellular processes like autophagy, and their influence on signaling pathways pivotal to cancer cell survival have spurred a renaissance in their development as anticancer agents.[2][5] This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the synthesis, characterization, and biological evaluation of novel 4-aminoquinoline derivatives for oncology applications.

I. Synthetic Strategy: Accessing the 4-Aminoquinoline Core

The most prevalent and efficient method for synthesizing 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr).[3][6] This typically involves the reaction of a 4-chloroquinoline precursor with a desired amine. The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the quinoline nitrogen, facilitating the displacement of the chlorine atom.

Protocol 1: General Synthesis of a 4-Aminoquinoline Derivative

This protocol details the synthesis of a representative N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a compound that has demonstrated significant cytotoxic effects in breast cancer cell lines.[1][7]

Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic aromatic substitution.

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethylethylenediamine

-

Phenol (as solvent/catalyst)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq), N,N-dimethylethylenediamine (1.2 eq), and phenol (2.0 eq).

-

Heat the reaction mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dissolve it in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

-

Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.[1]

Causality Behind Experimental Choices:

-

Phenol: Acts as both a solvent and a proton source to activate the 4-chloroquinoline, facilitating the nucleophilic attack by the amine.

-

Excess Amine: Using a slight excess of the amine ensures the complete consumption of the starting 4,7-dichloroquinoline.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, phenol, and other impurities.

-

Column Chromatography: This is a standard purification technique to isolate the desired product from any side products or remaining impurities.

Synthetic workflow for a 4-aminoquinoline derivative.

II. Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of 4-aminoquinoline derivatives is multifaceted. While the exact mechanisms can vary depending on the specific structural modifications, several key pathways have been implicated.[5]

-

Autophagy Inhibition: As weak bases, 4-aminoquinolines accumulate in acidic organelles like lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: Several studies have shown that 4-aminoquinoline derivatives can modulate the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[8]

-

Kinase Inhibition: The quinoline scaffold is a recognized "privileged structure" in kinase inhibitor design.[4][9] Derivatives have been developed to target various kinases, including epidermal growth factor receptor (EGFR) and Src/Abl tyrosine kinases.[3]

-